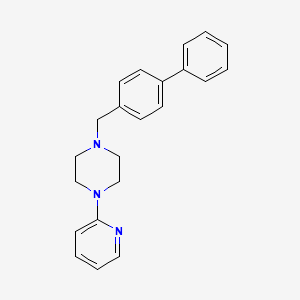![molecular formula C23H29NO5 B5684857 [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol, also known as BZTM, is a synthetic compound that has been extensively studied for its potential application in medicinal chemistry. BZTM is a piperidine derivative that exhibits a unique chemical structure with a benzyl group, trimethoxybenzoyl group, and a piperidine ring.
Mécanisme D'action
The mechanism of action of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol is not fully understood, but several studies have suggested that [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol exerts its pharmacological effects by modulating various signaling pathways. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune responses. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been shown to exhibit antiviral activity against HSV-1 and HCMV by inhibiting the viral replication process.
Avantages Et Limitations Des Expériences En Laboratoire
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol also has some limitations, including its low solubility in water and some organic solvents, which may limit its application in certain experiments.
Orientations Futures
Several future directions for the research on [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol can be identified. One potential direction is to investigate the potential application of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol in the treatment of other viral infections, such as influenza and hepatitis B and C. Another direction is to explore the potential application of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol involves a series of chemical reactions starting with the reaction of 2,3,4-trimethoxybenzoyl chloride with piperidine to form 1-(2,3,4-trimethoxybenzoyl)piperidine. This intermediate is then reacted with benzylmagnesium chloride to produce [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol. The final product is purified by recrystallization to obtain a white crystalline powder with high purity.
Applications De Recherche Scientifique
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been studied for its potential application in various fields of medicinal chemistry, including anti-inflammatory, antitumor, and antiviral activities. Several studies have reported that [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propriétés
IUPAC Name |
[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)24-13-11-23(16-25,12-14-24)15-17-7-5-4-6-8-17/h4-10,25H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRRNGNBSVFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-thienyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5684775.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)

![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)

![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)
